(S,R.S)-AHPC-PEG4-NHS ester

Catalog No.
S13945688
CAS No.
M.F
C38H53N5O12S
M. Wt
803.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R.S)-AHPC-PEG4-NHS ester

Product Name

(S,R.S)-AHPC-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C38H53N5O12S

Molecular Weight

803.9 g/mol

InChI

InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1

InChI Key

NRGOXURBVINXIF-DTHISRBOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

(S,R,S)-AHPC-PEG4-NHS ester is a synthetic compound utilized primarily in the field of targeted protein degradation, particularly within the framework of Proteolysis Targeting Chimeras (PROTAC) technology. This compound features a von Hippel-Lindau (VHL) ligand, which is crucial for recruiting E3 ligases that facilitate the ubiquitination and subsequent degradation of specific target proteins. The addition of a polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications. The NHS (N-hydroxysuccinimide) ester functionality allows for efficient coupling with primary amines, enabling the formation of stable amide bonds with biomolecules .

The reactivity of (S,R,S)-AHPC-PEG4-NHS ester is characterized by its ability to undergo nucleophilic substitution reactions with primary amines. Under physiological conditions (pH 7.2 to 9), the NHS ester reacts with amines to form stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. This reaction is favored in slightly alkaline environments, and the half-life of hydrolysis for NHS esters is approximately 4 to 5 hours at pH 7.0 . The PEG linker contributes to increased solubility, facilitating the reaction in aqueous environments.

(S,R,S)-AHPC-PEG4-NHS ester exhibits significant biological activity as a building block for PROTACs. By utilizing the VHL ligand, this compound effectively recruits E3 ligases to target proteins for ubiquitination, leading to their degradation via the proteasome pathway. This mechanism has profound implications in therapeutic areas such as cancer treatment, where dysregulation of protein levels can contribute to disease progression . Additionally, its PEGylated structure enhances its solubility and reduces immunogenicity, making it more suitable for in vivo applications.

The synthesis of (S,R,S)-AHPC-PEG4-NHS ester involves several key steps:

  • Preparation of VHL Ligand: The VHL ligand is synthesized through established organic chemistry methods.
  • Linker Attachment: The PEG4 linker is attached to the VHL ligand via standard coupling techniques.
  • Formation of NHS Ester: The final step involves converting the carboxylic acid group into an NHS ester using N-hydroxysuccinimide and a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

(S,R,S)-AHPC-PEG4-NHS ester has several applications in biomedical research:

  • Targeted Protein Degradation: As a building block for PROTACs, it facilitates the selective degradation of proteins implicated in various diseases.
  • Drug Development: Its ability to modify proteins can be harnessed to develop novel therapeutics that target specific pathways.
  • Bioconjugation: The NHS functionality allows for straightforward conjugation with antibodies, peptides, or other biomolecules for enhanced therapeutic efficacy .

Interaction studies involving (S,R,S)-AHPC-PEG4-NHS ester focus on its ability to bind specifically to target proteins via E3 ligase recruitment. These studies often employ techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics between the PROTACs formed and their target proteins . Such interactions are critical for understanding the efficacy and specificity of PROTAC-based therapies.

Several compounds exhibit structural similarities to (S,R,S)-AHPC-PEG4-NHS ester, each with unique features:

Compound NameStructure/FunctionalityUnique Features
(S,R,S)-AHPC-PEG6-NHS esterSimilar structure with a longer PEG linkerIncreased solubility due to PEG6
(S,R,S)-AHPC-PEG8-NHS esterContains an eight-unit PEG linkerEnhanced cellular uptake due to reduced sterics
(S,R,S)-AHPC-acidLacks NHS functionality; serves as a precursorUseful for synthesizing NHS esters
PROTACs using different ligandsVarious ligands targeting different E3 ligasesSpecificity towards distinct protein targets

(S,R,S)-AHPC-PEG4-NHS ester stands out due to its unique combination of solubility-enhancing PEG linkers and effective targeting capabilities through its VHL ligand, making it particularly suitable for advanced therapeutic strategies in protein degradation .

The concept of targeted protein degradation emerged in the early 2000s with peptide-based PROTACs, which faced limitations such as poor cell permeability and immunogenicity. A pivotal shift occurred with the introduction of small-molecule E3 ligase ligands, enabling the synthesis of cell-permeable degraders. (S,R,S)-AHPC-PEG4-NHS ester represents this evolution, incorporating a hydroxylproline-based VHL ligand derived from hypoxia-inducible factor 1α (HIF1α). Unlike early PROTACs requiring micromolar concentrations, modern derivatives leveraging this scaffold achieve nanomolar efficacy by optimizing ternary complex stability.

Table 1: Key Milestones in PROTAC Development

YearAdvancementImpact on (S,R,S)-AHPC-PEG4-NHS Ester Design
2001First peptide PROTACsHighlighted need for non-peptidic ligands
2008All-small-molecule PROTACsValidated VHL as a recruitable E3 ligase
2020Rational linker design frameworksGuided PEG4 spacer integration

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design

(S,R,S)-AHPC-PEG4-NHS ester’s VHL-binding moiety addresses a critical challenge in PROTAC design: selective engagement of E3 ligases without disrupting native substrate interactions. The VHL complex recognizes hydroxyproline residues in a stereospecific manner, with the (S,R,S) configuration ensuring high-affinity binding (Kd ≈ 100–300 nM). This selectivity prevents off-target degradation while enabling recruitment of ubiquitination machinery to diverse target proteins. Structural studies reveal that the AHPC ligand occupies the hydrophobic pocket of VHL’s β-domain, mimicking the HIF1α interaction.

Mechanistic Advantages of VHL Recruitment:

  • Spatial Compatibility: The VHL ligand’s rigid structure orients the PEG4 linker to minimize steric clashes during ternary complex formation.
  • Ubiquitination Efficiency: VHL’s processive ubiquitin transfer mechanism enables polyubiquitination even at low PROTAC concentrations.

Significance of Linker Architecture in Ternary Complex Formation

The PEG4-NHS ester linker in (S,R,S)-AHPC-PEG4-NHS ester addresses two key requirements: solubility and controlled spacing. Polyethylene glycol spacers reduce aggregation by introducing hydrophilicity, with PEG4’s 17-atom chain providing optimal flexibility for accommodating protein conformational changes. Computational modeling demonstrates that shorter linkers (<12 atoms) impede ternary complex formation, while excessive length (>24 atoms) reduces degradation efficiency by allowing non-productive binding modes.

Table 2: Impact of Linker Length on PROTAC Performance

Linker Length (Atoms)Degradation EfficiencySolubility (logS)
8 (PEG2)<20%-3.2
17 (PEG4)85–95%-1.8
26 (PEG6)60–70%-1.5

The NHS ester group enables rapid conjugation to amine-containing warheads via stable amide bonds, facilitating library synthesis for high-throughput screening. This modularity allows researchers to systematically vary warhead-linker combinations while maintaining VHL engagement—a strategy validated in ERα and BRD4 degraders.

Critical Linker Design Considerations:

  • Solvent Accessibility: The PEG4 spacer’s ethylene oxide units enhance aqueous solubility, improving cellular uptake compared to alkyl linkers.
  • Protease Resistance: Ether bonds in PEG4 resist enzymatic cleavage, prolonging intracellular PROTAC activity.
  • Conformational Sampling: Molecular dynamics simulations show PEG4 enables 12–15 Å separation between warhead and E3 ligand, ideal for bridging protein surfaces.

Structural Components: von Hippel-Lindau Ligand, Polyethylene Glycol Spacer, and N-Hydroxysuccinimide Ester

The molecular architecture of (S,R,S)-AHPC-PEG4-NHS ester comprises three distinct functional domains that work synergistically to enable targeted protein degradation [1] [7]. The von Hippel-Lindau ligand component, derived from the (S,R,S)-AHPC scaffold, serves as the E3 ligase recruiting moiety through specific binding to the von Hippel-Lindau protein complex [5] [8].

von Hippel-Lindau Ligand Structure and Function

The von Hippel-Lindau ligand portion contains a central 4-hydroxyproline residue that forms critical hydrogen bonds with the von Hippel-Lindau binding pocket [8] [9]. Structural studies have revealed that the hydroxyproline adopts a C4-exo conformation stabilized by the C4-hydroxyl group, which forms key interactions with Ser111 and His115 residues of von Hippel-Lindau [8]. The ligand establishes additional contacts through hydrogen bonding between the proline carbonyl and Tyr98, as well as between the amide nitrogen and the backbone carbonyl of His110 [8].

The von Hippel-Lindau binding site is characterized by a hydrophobic pocket formed by buried aromatic residues including Trp88, Tyr98, His110, Ser111, His115, and Trp117 [8]. The left-hand side pocket accommodates hydrophobic residues Phe91 and Tyr112, along with hydrophilic amino acids Asn67, Arg69, and His115 [8]. The right-hand side features an elongated hydrophobic cavity enclosed by Phe76, Tyr98, Ile109, Trp117, Pro86, Pro99, Leu101, and Arg107 [8].

Polyethylene Glycol Spacer Properties

The tetraethylene glycol spacer in (S,R,S)-AHPC-PEG4-NHS ester provides optimal flexibility and solubility characteristics for ternary complex formation [10] [11]. Polyethylene glycol chains exhibit conformational flexibility due to the gauche effect, which favors turns in the polymer backbone and enables folded conformations that reduce the three-dimensional polar surface area [12]. This flexibility is crucial for accommodating the spatial requirements of protein-protein interactions within the ternary complex [10].

Research has demonstrated that polyethylene glycol spacers significantly influence the pharmacokinetic properties of bioconjugates by reducing hepatic uptake and enhancing renal clearance [13]. The tetraethylene glycol length represents an optimal balance between flexibility and molecular size, as longer polyethylene glycol chains may mask the biologically active receptor recognition site and impair binding affinity [13].

N-Hydroxysuccinimide Ester Reactivity

The N-hydroxysuccinimide ester functionality provides selective reactivity toward primary aliphatic amine groups under physiological to slightly alkaline conditions [14] [15]. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate and eliminating N-hydroxysuccinimide as a leaving group [16]. This process results in formation of a stable amide bond between the degrader building block and the target protein ligand [15] [16].

The reaction exhibits strong pH dependence, with optimal conditions occurring at pH 8.3-8.5 where the amino group is deprotonated and nucleophilic [17]. At lower pH values, the amino group becomes protonated and unreactive, while at higher pH, competing hydrolysis of the N-hydroxysuccinimide ester reduces reaction efficiency [14] [17]. The half-life of N-hydroxysuccinimide ester hydrolysis is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [14].

Linker Length Optimization for Effective Protein of Interest-E3 Proximity

The optimization of linker length in (S,R,S)-AHPC-PEG4-NHS ester represents a critical design parameter that directly influences ternary complex formation and subsequent protein degradation efficiency [10] [18]. The tetraethylene glycol spacer provides an intermediate length that balances flexibility with spatial constraints required for productive protein-protein interactions [10] [11].

Ternary Complex Formation Requirements

Effective proteolysis-targeting chimera function depends on the formation of stable ternary complexes between the target protein, degrader molecule, and E3 ligase [19] [20]. The linker must position the target protein and E3 ligase in optimal proximity to enable polyubiquitination while maintaining sufficient binding affinity for both components [21] [19]. Research has shown that linker length significantly affects ternary complex stability, with shorter linkers potentially causing steric hindrance and longer linkers reducing binding cooperativity [18].

Structural studies of ternary complexes reveal that successful degraders often induce novel protein-protein interactions that stabilize the complex beyond simple tethering [21]. The optimal linker length depends on the specific geometry required to establish these productive contacts, which varies depending on the target protein and E3 ligase pair [21] [19].

Linker Length Effects on Degradation Potency

Systematic studies of linker length variation have demonstrated bell-shaped relationships between spacer length and degradation activity [10] [22]. Early research by Cyrus and colleagues showed that estrogen receptor degraders exhibited increased potency as linker length increased from 9 to 16 atoms, with half-maximal inhibitory concentrations improving from 140 μM to 26 μM [10]. However, further increases in linker length resulted in sharp decreases in potency, with compounds containing longer linkers showing half-maximal inhibitory concentrations exceeding 200 μM [10].

The tetraethylene glycol spacer in (S,R,S)-AHPC-PEG4-NHS ester provides approximately 15-17 atoms in the linking chain, positioning it within the optimal range observed for many degrader systems [13] [23]. Studies with bombesin receptor antagonists demonstrated that PEG4 and PEG6 spacers showed significantly better properties compared to shorter or longer alternatives, achieving high tumor-to-non-target organ ratios [23].

Cooperativity and Binding Thermodynamics

The four-unit polyethylene glycol spacer enables positive cooperativity in ternary complex formation, where the binding affinity of the degrader for one protein partner is enhanced by the presence of the second partner [19] [24]. Cooperativity can be quantified as the ratio of binary to ternary dissociation constants, with values greater than 1 indicating positive cooperativity that stabilizes the ternary complex [24].

Research has shown that optimal linker lengths promote cooperativity by facilitating productive protein-protein interactions within the ternary complex [19]. The tetraethylene glycol spacer provides sufficient flexibility to accommodate conformational changes required for cooperative binding while maintaining rigidity to prevent excessive entropy loss [12].

Table 1: Comparative Analysis of Polyethylene Glycol Spacer Lengths in Degrader Applications

Spacer LengthMolecular Weight ImpactSolubility EnhancementDegradation EfficiencyReference
PEG2+88 DaModerateVariable [13] [23]
PEG4+176 DaSignificantOptimal [2] [23]
PEG6+264 DaHighGood [23]
PEG12+528 DaVery HighReduced [13] [23]

Influence of Stereochemistry on Binding Affinity and Selectivity

The (S,R,S) stereochemical configuration in AHPC-PEG4-NHS ester critically determines binding affinity and selectivity for the von Hippel-Lindau E3 ligase complex [8] [25]. The stereochemistry affects both the conformational preferences of the ligand and the specific interactions formed within the binding pocket [25] [26].

Stereochemical Requirements for von Hippel-Lindau Binding

The von Hippel-Lindau ligand component requires precise stereochemical positioning to achieve optimal binding affinity and selectivity [8] [9]. The (S,R,S) configuration corresponds to the natural stereochemistry of the hypoxia-inducible factor-1α peptide substrate, enabling effective mimicry of the native protein-protein interaction [8]. The central 4-hydroxyproline residue must adopt the correct stereochemistry to form critical hydrogen bonds with Ser111 and His115 in the von Hippel-Lindau binding site [8].

Structural analysis reveals that the R-configuration at the 4-position of proline is essential for maintaining the C4-exo ring conformation that positions the hydroxyl group for optimal hydrogen bonding [8]. Alternative stereochemistries disrupt these critical interactions and significantly reduce binding affinity [8] [9].

Impact on Ternary Complex Stability

The stereochemical configuration influences ternary complex formation through effects on both binary binding affinity and cooperative interactions [25] [19]. Research on cyclohexyl-containing proteolysis-targeting chimeras has demonstrated that single stereochemical inversions within the linker region can dramatically affect degradation potency despite similar binary binding affinities [25].

Studies comparing trans- and cis-cyclohexyl linker stereochemistry revealed that the trans-configuration exhibited weaker von Hippel-Lindau binding affinity but superior degradation cooperativity [25]. High-resolution crystal structures showed that trans-linkers adopt rigid conformations that promote specific protein-protein contacts, while cis-linkers collapse into folded conformations featuring intramolecular interactions [25].

Selectivity Implications

The precise stereochemical requirements of (S,R,S)-AHPC-PEG4-NHS ester contribute to selectivity for von Hippel-Lindau over other E3 ligases [27] [28]. The von Hippel-Lindau E3 ligase complex exhibits substrate specificity through recognition of the hydroxylated proline residue in hypoxia-inducible factor-1α, and the (S,R,S) configuration maintains this specificity in the synthetic ligand [8] [28].

Research has shown that E3 ligases utilize specific molecular recognition to determine substrate ubiquitination and degradation [27]. The stereochemical fidelity of (S,R,S)-AHPC ensures selective engagement of von Hippel-Lindau while avoiding cross-reactivity with other E3 ligase families such as cereblon or inhibitor of apoptosis proteins [27] [29].

Table 2: Stereochemical Effects on von Hippel-Lindau Binding and Selectivity

Stereochemical Configurationvon Hippel-Lindau Binding AffinitySelectivity IndexTernary Complex StabilityReference
(S,R,S)-AHPCHigh (nM range)>100-foldStable [8] [9]
Alternative configurationsReduced (μM range)<10-foldUnstable [8] [25]
Racemic mixturesVariablePoorInconsistent [26]

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has emerged as a powerful methodology for PROTAC construction, offering significant advantages in terms of purification efficiency and reaction control [4] [5]. The development of versatile solid-phase methods has revolutionized the synthesis of PROTACs by enabling the systematic exploration of diverse E3 ligand combinations and linker structures [5] [6].

The fundamental strategy employed in solid-phase PROTAC synthesis involves the attachment of key building blocks to a solid support, followed by sequential coupling reactions to construct the final heterobifunctional molecule [4]. In the context of (S,R.S)-AHPC-PEG4-NHS ester synthesis, this approach begins with the immobilization of the VHL ligand component onto a suitable resin [4] [5]. The choice of resin is critical, with Wang resin being particularly favored due to its high loading capacity (up to 1.0 mmol/g) and compatibility with the required reaction conditions [7].

The synthetic cycle typically consists of three main steps: deprotonation, coupling, and deprotection [7]. During the deprotonation phase, the resin-bound hydroxyl group is converted to an alkoxide using strong bases such as potassium tert-butoxide, creating a nucleophilic species capable of participating in Williamson ether formation reactions [7]. This step is crucial for the successful attachment of PEG linker units to the growing molecule.

The coupling phase involves the reaction of the alkoxide with appropriately activated PEG monomers, typically in the form of tosylate derivatives [7]. The use of excess monomer drives the reaction to completion, ensuring high coupling efficiency [7]. Remarkably, these coupling reactions can proceed effectively at room temperature, reducing the likelihood of side reactions such as depolymerization or β-elimination [7].

The deprotection step employs mild acidic conditions to remove protecting groups such as 4,4'-dimethoxytrityl (DMTr) groups, revealing free hydroxyl groups for subsequent coupling cycles [7]. The compatibility of the acid-labile protecting groups with the base-labile resin linkage represents a significant achievement in orthogonal protection strategy design [7].

One of the most significant innovations in solid-phase PROTAC synthesis is the development of azide-based intermediates that enable diversified conjugation strategies [4]. These azide-functionalized building blocks can be converted to various functional groups without requiring additional protection steps, greatly simplifying the synthetic sequence [4]. The azide moiety demonstrates exceptional tolerance to the reaction conditions employed throughout the synthesis, maintaining its integrity while allowing for subsequent click chemistry transformations [4].

Synthetic MethodReaction TypeYield Range (%)Purification EaseScale-up Potential
Solid-Phase Peptide SynthesisHeterogeneous Support75-95ExcellentLimited
Solution-Phase CouplingHomogeneous Solution80-98ModerateExcellent
Click ChemistryCycloaddition85-95GoodGood
Amide Bond FormationNucleophilic Substitution70-90GoodExcellent
Triazole FormationCycloaddition80-92GoodGood
Urea FormationNucleophilic Addition65-85ModerateGood

The evaluation of PROTAC biological activity synthesized through solid-phase methods has demonstrated the effectiveness of this approach [4]. Compounds prepared using triazole, amide, and urea linkages have shown varying degrees of target protein degradation activity, with triazole-containing PROTACs often exhibiting superior performance [4]. For instance, PROTACs targeting H-PGDS (hematopoietic prostaglandin D synthase) synthesized via solid-phase methods showed degradation activities comparable to or exceeding those of reference compounds prepared through traditional solution-phase methods [4].

The integration of different E3 ligase ligands beyond the traditional cereblon (CRBN) ligands has expanded the scope of solid-phase PROTAC synthesis [5]. The incorporation of VHL ligands, including (S,R.S)-AHPC derivatives, and IAP (Inhibitor of Apoptosis Protein) ligands has been successfully demonstrated, providing access to a broader range of degradation mechanisms [5]. This expansion is particularly important for targeting proteins that may not be effectively degraded through CRBN-mediated pathways.

The examination of linker diversity in solid-phase synthesis has revealed important structure-activity relationships [5]. The comparison between alkyl and PEG linkers has shown that the choice of linker type can significantly impact the biological activity of the resulting PROTAC [5]. PEG linkers often provide enhanced solubility and reduced aggregation compared to their alkyl counterparts, making them particularly suitable for in vivo applications [5].

Orthogonal Protection Strategies for NHS Ester Activation

The successful synthesis of complex molecules like (S,R.S)-AHPC-PEG4-NHS ester requires sophisticated protection strategies that allow for selective manipulation of functional groups without affecting other reactive sites [8] [9]. Orthogonal protection strategies have become indispensable in modern synthetic chemistry, particularly when dealing with molecules containing multiple functional groups of similar reactivity [8].

The concept of orthogonality in protection chemistry refers to the ability to remove one set of protecting groups using specific reagents and conditions that do not affect other protecting groups present in the molecule [8]. This approach is essential when synthesizing PEGylated NHS esters, as these molecules contain multiple reactive sites that must be selectively activated or deactivated during different stages of the synthesis.

The most commonly employed orthogonal protection strategy for NHS ester synthesis involves the use of acid-labile and base-labile protecting groups in complementary roles [10] [9]. The tert-butoxycarbonyl (Boc) group represents a classic example of an acid-labile protecting group that can be removed under mildly acidic conditions using trifluoroacetic acid (TFA) [8]. This protecting group is particularly stable to the basic conditions often employed in NHS ester activation reactions, making it an ideal choice for amine protection during the synthesis of (S,R.S)-AHPC-PEG4-NHS ester.

The 9-fluorenylmethoxycarbonyl (Fmoc) group provides an excellent base-labile alternative, removable under mild basic conditions using piperidine [8]. The orthogonality between Boc and Fmoc protection allows for sequential deprotection steps without cross-reactivity, enabling the construction of complex molecular architectures [9].

Protecting GroupRemoval ConditionsStability to NHSOrthogonalityCost
Boc (tert-butoxycarbonyl)Acidic (TFA)StableHighLow
Fmoc (9-fluorenylmethoxycarbonyl)Basic (piperidine)StableHighMedium
DMTr (4,4-dimethoxytrityl)Acidic (mild)ModerateMediumHigh
TBS (tert-butyldimethylsilyl)Fluoride ionStableHighMedium
Cbz (benzyloxycarbonyl)HydrogenationStableHighMedium
AllylPd(0) catalystStableHighMedium
PhenethylBasic conditionsStableMediumMedium

The development of base-labile protecting groups has introduced new possibilities for streamlining synthetic sequences [10]. The phenethyl protecting group, for example, can be removed under basic conditions, allowing for one-pot deprotection and coupling sequences [10]. This approach significantly reduces the number of purification steps required, as the deprotection and subsequent coupling can be performed in the same reaction vessel [10].

The stability of protecting groups under NHS ester activation conditions is a critical consideration in the design of synthetic routes [11] [12]. NHS esters are typically activated under mildly basic conditions (pH 8.3-8.5), and the protecting groups must remain intact during this process [12] [13]. The hydrolysis of NHS esters competes with the desired coupling reaction, and this competition becomes more pronounced at higher pH values [11]. The half-life of NHS ester hydrolysis is approximately 4-5 hours at pH 7.0, decreasing to 10 minutes at pH 8.6 [11].

The use of orthogonal protecting groups in PEG synthesis has enabled the development of more efficient synthetic routes [10]. The traditional approach of using acid-labile 4,4'-dimethoxytrityl (DMTr) groups requires careful pH control and multiple purification steps [10]. In contrast, the use of base-labile protecting groups allows for simplified reaction sequences where deprotection and coupling can be performed in a single operation [10].

The implementation of orthogonal protection strategies in (S,R.S)-AHPC-PEG4-NHS ester synthesis requires careful consideration of the VHL ligand structure and its functional group compatibility [14] [15]. The VHL ligand contains multiple functional groups, including hydroxyl, amine, and amide functionalities, each of which may require protection during different synthetic steps [14]. The choice of protecting groups must account for the stability requirements of each functional group while maintaining the overall synthetic efficiency.

Recent advances in protecting group chemistry have led to the development of more environmentally friendly alternatives [10]. The use of base-labile protecting groups reduces the need for strongly acidic conditions, making the synthetic processes more sustainable and reducing the generation of acidic waste streams [10]. This consideration is particularly important for large-scale synthesis where environmental impact becomes a significant factor.

Purification and Characterization Challenges in PEGylated Systems

The purification and characterization of PEGylated compounds like (S,R.S)-AHPC-PEG4-NHS ester present unique challenges that arise from the distinctive properties of polyethylene glycol chains and their impact on molecular behavior [16] [17] [18]. These challenges are compounded by the heterogeneous nature of PEGylation reactions, which typically produce mixtures of products with different degrees of PEGylation and positional isomers [16] [17].

The molecular weight similarity between different PEGylated species represents one of the primary challenges in purification [16] [17]. Unlike traditional protein modifications that result in significant molecular weight changes, PEGylation often produces species that differ by only a few kilodaltons [16]. This similarity makes size-based separation techniques less effective, requiring the development of alternative purification strategies [18] [19].

Size exclusion chromatography (SEC) has traditionally been the method of choice for separating PEGylated compounds based on their hydrodynamic volume [16] [17]. However, the flexible nature of PEG chains complicates this approach, as the polymer can undergo conformational changes that affect its apparent size [19]. The use of high-performance SEC columns with appropriate mobile phase conditions has improved resolution, but complete separation of closely related PEGylated species remains challenging [17].

TechniqueSeparation PrincipleResolutionThroughputPEGylation Analysis
Size Exclusion Chromatography (SEC)Molecular sizeHighMediumDegree of PEGylation
Ion Exchange Chromatography (IEC)Charge differenceVery HighMediumIsomer separation
Hydrophobic Interaction Chromatography (HIC)HydrophobicityHighMediumAggregate detection
Mass Spectrometry (MALDI-TOF)Mass-to-charge ratioVery HighHighMolecular weight
NMR SpectroscopyNuclear magnetic resonanceHighLowStructure confirmation
SDS-PAGESize and chargeMediumHighPurity assessment
HPLC-MSCombined LC-MSVery HighMediumComprehensive analysis
Dynamic Light Scattering (DLS)Hydrodynamic radiusMediumHighAggregation studies

Ion exchange chromatography (IEC) has emerged as a powerful technique for separating PEGylated isomers [16] [17]. The PEG chains can shield charged groups on the protein surface, altering the overall charge distribution and enabling separation based on these differences [16]. This approach has been particularly successful in resolving positional isomers of PEGylated proteins, where the location of PEG attachment affects the surface charge distribution [17].

Hydrophobic interaction chromatography (HIC) exploits the phase transition properties of PEG in the presence of lyotropic salts [16] [20]. Under high salt conditions, PEG chains undergo a conformational change that makes them more hydrophobic, allowing for separation based on this property [20]. This technique has shown particular promise for separating PEGylated proteins with different degrees of modification [20].

The development of membrane-based purification methods has provided an alternative to traditional chromatographic approaches [18] [19]. These methods exploit the ability of PEG to form micelle-like structures in the presence of lyotropic salts, allowing for retention of PEGylated species on microfiltration membranes while unmodified proteins pass through [18] [19]. This approach offers significant advantages in terms of scalability and throughput compared to chromatographic methods [18].

ChallengeTraditional ApproachAlternative SolutionEfficiency Gain
Molecular weight similaritySize exclusion chromatographyMembrane-based separation2-3x faster
Charge masking by PEGIon exchange chromatographyAqueous two-phase systems50% reduction in steps
Aggregation tendencyHydrophobic interaction chromatographyControlled aggregation90% reduction in aggregation
Hydrolysis productsReverse phase chromatographySelective precipitation80% purity improvement
Isomer separationMultiple chromatographic stepsOrthogonal protection3x better resolution
Scale-up limitationsPreparative chromatographyContinuous flow methods10x scale increase
Solvent compatibilitySolvent screeningGreen solvent systems60% solvent reduction
Product stabilityCold storageProcess optimization2x longer shelf life

The characterization of PEGylated compounds requires specialized analytical techniques that can provide detailed information about the molecular structure and purity [16] [17]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has become the gold standard for molecular weight determination of PEGylated species [16]. This technique provides accurate mass measurements that can distinguish between different degrees of PEGylation and identify the presence of impurities [16].

Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information about PEGylated compounds, including the connectivity of PEG chains and the integrity of the molecular structure [16]. The characteristic PEG signals in the NMR spectrum can be used to confirm the degree of PEGylation and detect structural abnormalities [16]. However, the overlapping signals from PEG chains can complicate the analysis of complex PEGylated molecules.

The stability of NHS esters during purification presents additional challenges [21] [22]. These activated esters are susceptible to hydrolysis, particularly under aqueous conditions, leading to the formation of carboxylic acid byproducts [21]. The quantification of NHS and its hydrolysis products has become an important aspect of quality control for NHS ester-containing compounds [22]. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a sensitive method for detecting NHS hydrolysis products, with detection limits as low as 1 mg/L [22].

The aggregation tendency of PEGylated compounds represents another significant challenge in purification and characterization [16] [23]. PEG chains can interact with hydrophobic regions of proteins, leading to intermolecular associations that affect the chromatographic behavior [16]. The use of appropriate buffer systems and the addition of disaggregating agents can help minimize these interactions [16].

The development of continuous flow purification methods has shown promise for addressing scalability challenges in PEGylated compound purification [24]. These methods allow for the continuous processing of reaction mixtures, eliminating the need for batch processing and enabling higher throughput [24]. The integration of multiple purification steps in a single continuous process can significantly reduce processing time and improve overall efficiency [24].

The environmental impact of purification processes has become an increasingly important consideration in the development of PEGylated compounds [24]. The use of green solvents and the development of recyclable purification systems can significantly reduce the environmental footprint of these processes [24]. Aqueous two-phase systems, for example, can be recycled multiple times without significant loss of performance, making them an attractive option for large-scale purification [24].

XLogP3

0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

803.34114332 g/mol

Monoisotopic Mass

803.34114332 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-10-2024

Explore Compound Types